3-Methyl-4,5-dihydro-3H-pyrazole-3-carbaldehyde
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Overview
Description
3-Methyl-4,5-dihydro-3H-pyrazole-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5-dihydro-3H-pyrazole-3-carbaldehyde can be achieved through several methods:
Cyclocondensation of Hydrazine with Carbonyl Compounds: This method involves the reaction of hydrazine with carbonyl compounds such as aldehydes or ketones.
Vilsmeier-Haack Reaction: This method involves the formylation of hydrazones using the Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclocondensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5-dihydro-3H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-4,5-dihydro-3H-pyrazole-3-carboxylic acid.
Reduction: 3-Methyl-4,5-dihydro-3H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4,5-dihydro-3H-pyrazole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive compounds with potential therapeutic properties, including anti-inflammatory and anticancer agents.
Agrochemistry: It is used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is used in the synthesis of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4,5-dihydro-3H-pyrazole-3-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The presence of the aldehyde group allows it to participate in nucleophilic addition reactions, which can modify the activity of biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the dihydro component.
5-Chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxaldehyde: Contains additional substituents such as chlorine and trifluoromethyl groups.
Uniqueness
3-Methyl-4,5-dihydro-3H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde group and a dihydro component. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various bioactive and functional compounds .
Properties
CAS No. |
62024-62-8 |
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Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
5-methyl-3,4-dihydropyrazole-5-carbaldehyde |
InChI |
InChI=1S/C5H8N2O/c1-5(4-8)2-3-6-7-5/h4H,2-3H2,1H3 |
InChI Key |
YZPZKHQVIWMGRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN=N1)C=O |
Origin of Product |
United States |
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